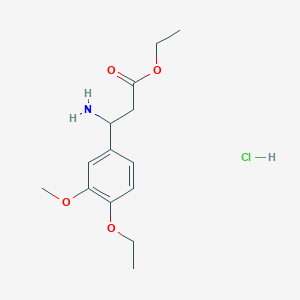

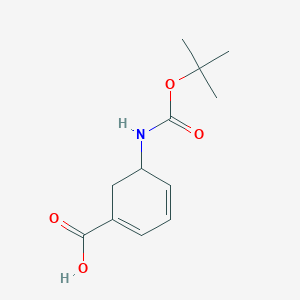

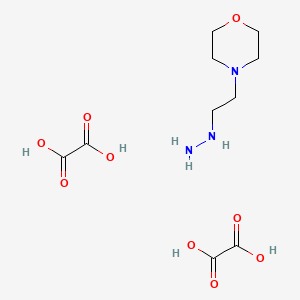

![molecular formula C7H5N3O B1531074 Imidazo[1,2-a]pyrazin-2-carbaldehyd CAS No. 1017782-15-8](/img/structure/B1531074.png)

Imidazo[1,2-a]pyrazin-2-carbaldehyd

Übersicht

Beschreibung

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It is used in the synthesis of potential biologically active, novel imidazo[1,2-a]pyrimidine-based pyran analogs .

Synthesis Analysis

An efficient procedure between imidazo[1,2-a]pyrimidine-2-carbaldehyde, malononitrile, enolizable C–H activated acidic compounds, and sodium carbonate is described for the synthesis of potential biologically active, novel imidazo[1,2-a]pyrimidine-based pyran analogs through one pot, multicomponent reactions at room temperature . An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines via one-pot three-component condensations has also been reported .

Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyrazine-2-carbaldehyde is characterized by the presence of an imidazo[1,2-a]pyrazine core, which acts as a versatile scaffold in organic synthesis and drug development .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It is involved in various chemical reactions, including one-pot three-component condensations .

Wissenschaftliche Forschungsanwendungen

Organische Synthese und Medikamentenentwicklung

Imidazo[1,2-a]pyrazin-2-carbaldehyd: dient als vielseitiges Gerüst in der organischen Synthese, das für die Medikamentenentwicklung von entscheidender Bedeutung ist. Seine Struktur ermöglicht verschiedene Substitutionen, die zur Bildung zahlreicher bioaktiver Moleküle führen können. Die Reaktivität dieser Verbindung wird ausgenutzt, um Verbindungen mit potenziellen therapeutischen Wirkungen zu synthetisieren .

Profiling der biologischen Aktivität

Die vielfältigen biologischen Aktivitäten der Verbindung sind von großem Interesse. Sie wurde zur Entwicklung von Molekülen mit verschiedenen biologischen Zielen verwendet, darunter solche mit Antikrebs-, Antibakterien- und Antiviraleigenschaften. Die Möglichkeit, seine Struktur systematisch zu modifizieren, macht es zu einem wertvollen Werkzeug für das Hochdurchsatzscreening in der Medikamentenentwicklung .

Optoelektronische Geräte

Im Bereich der Materialwissenschaften haben sich This compound-Derivate als vielversprechend bei der Entwicklung optoelektronischer Geräte erwiesen. Diese Verbindungen können verwendet werden, um Komponenten für Leuchtdioden (LEDs) und andere Geräte zu erstellen, die Materialien mit bestimmten elektronischen Eigenschaften benötigen .

Sensortechnologie

Die einzigartige chemische Struktur dieser Verbindung ermöglicht es ihr, mit verschiedenen Analyten zu interagieren, was sie in der Sensortechnologie nützlich macht. Sensoren, die auf This compound basieren, können Umweltverschmutzer, biologische Marker und andere wichtige Substanzen mit hoher Empfindlichkeit nachweisen .

Konfokalmikroskopie und -bildgebung

Derivate von This compound wurden als Emitter für die Konfokalmikroskopie und -bildgebung eingesetzt. Diese Anwendungen nutzen die fluoreszierenden Eigenschaften der Verbindung, die für bestimmte Bildgebungsanforderungen abgestimmt werden können .

Antikrebs-Medikamentenforschung

Das Potenzial der Verbindung in der Antikrebs-Medikamentenforschung ist bemerkenswert. Ihre Derivate werden auf ihre Fähigkeit untersucht, das Wachstum von Krebszellen zu hemmen. Die Vielseitigkeit der Verbindung ermöglicht die Entwicklung von Molekülen, die spezifische Pfade im Zusammenhang mit der Krebsprogression ansteuern können .

Behandlung neurologischer Störungen

Die Forschung zu neurologischen Störungen hat auch von This compound profitiert. Ihre Derivate werden auf ihre neuroprotektiven Eigenschaften und ihr Potenzial zur Behandlung von Erkrankungen wie Alzheimer-Krankheit und Parkinson-Krankheit untersucht .

Landwirtschaftliche Chemie

In der landwirtschaftlichen Chemie wird This compound verwendet, um Verbindungen zu erzeugen, die als Pestizide oder Herbizide dienen können. Seine strukturelle Anpassungsfähigkeit ermöglicht die Synthese von Molekülen, die gegen eine Vielzahl von landwirtschaftlichen Schädlingen wirksam sind .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyrazine-2-carbaldehyde and its derivatives have been found to exhibit significant anticancer activities . The primary targets of this compound are cancer cells, particularly those of the Hep-2, HepG2, MCF-7, and A375 types . These cells are involved in various types of cancers, including liver, breast, and skin cancers .

Mode of Action

It is known that the compound interacts with its targets (cancer cells) and induces changes that lead to their death .

Biochemical Pathways

It is known that the compound has a broad-spectrum anti-influenza activity , suggesting that it may interfere with viral replication pathways

Pharmacokinetics

It is known that the compound exhibits good yields at room temperature, suggesting that it may have favorable bioavailability .

Result of Action

The primary result of the action of Imidazo[1,2-a]pyrazine-2-carbaldehyde is the death of cancer cells . The compound has been found to exhibit significant anticancer activities, with in vitro experimental results revealing promising leads with IC 50 values in the micromolar range against various types of cancer cells .

Action Environment

The action of Imidazo[1,2-a]pyrazine-2-carbaldehyde can be influenced by various environmental factors. For instance, the compound’s synthesis is catalyzed by iodine, suggesting that the presence of this element in the environment could enhance the compound’s action . Additionally, the compound’s action may be influenced by the pH, temperature, and other conditions of its environment.

Biochemische Analyse

Biochemical Properties

Imidazo[1,2-a]pyrazine-2-carbaldehyde plays a crucial role in several biochemical reactions. It interacts with enzymes such as aldehyde dehydrogenase and aldehyde oxidase, which are involved in the oxidation of aldehydes to carboxylic acids. These interactions are essential for the compound’s metabolic processing and its subsequent biochemical effects. Additionally, Imidazo[1,2-a]pyrazine-2-carbaldehyde can form Schiff bases with primary amines, which are important intermediates in various biochemical pathways .

Cellular Effects

Imidazo[1,2-a]pyrazine-2-carbaldehyde has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to alterations in gene expression and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, Imidazo[1,2-a]pyrazine-2-carbaldehyde can impact cellular metabolism by affecting the glycolytic pathway and mitochondrial function .

Molecular Mechanism

The molecular mechanism of Imidazo[1,2-a]pyrazine-2-carbaldehyde involves its binding interactions with specific biomolecules. This compound can act as an enzyme inhibitor, particularly targeting enzymes involved in oxidative stress responses and DNA repair mechanisms. By binding to the active sites of these enzymes, Imidazo[1,2-a]pyrazine-2-carbaldehyde can inhibit their activity, leading to an accumulation of reactive oxygen species and subsequent cellular damage . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Imidazo[1,2-a]pyrazine-2-carbaldehyde have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to Imidazo[1,2-a]pyrazine-2-carbaldehyde can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of Imidazo[1,2-a]pyrazine-2-carbaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and significant therapeutic effects, such as tumor growth inhibition and reduction of inflammation . At high doses, Imidazo[1,2-a]pyrazine-2-carbaldehyde can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization for the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

Imidazo[1,2-a]pyrazine-2-carbaldehyde is involved in several metabolic pathways. It is primarily metabolized by aldehyde dehydrogenase and cytochrome P450 enzymes, which convert it into its corresponding carboxylic acid and other metabolites . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body. Additionally, Imidazo[1,2-a]pyrazine-2-carbaldehyde can influence metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of Imidazo[1,2-a]pyrazine-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by organic anion transporters and multidrug resistance proteins . Once inside the cell, Imidazo[1,2-a]pyrazine-2-carbaldehyde can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . These interactions are essential for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

Imidazo[1,2-a]pyrazine-2-carbaldehyde exhibits specific subcellular localization patterns that are critical for its activity and function. It is predominantly localized in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and oxidative stress responses . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . Understanding the subcellular localization of Imidazo[1,2-a]pyrazine-2-carbaldehyde is important for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

imidazo[1,2-a]pyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-5-6-4-10-2-1-8-3-7(10)9-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBCAVPRXDSHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677805 | |

| Record name | Imidazo[1,2-a]pyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017782-15-8 | |

| Record name | Imidazo[1,2-a]pyrazine-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazo[1,2-a]pyrazine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

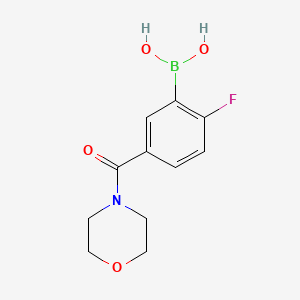

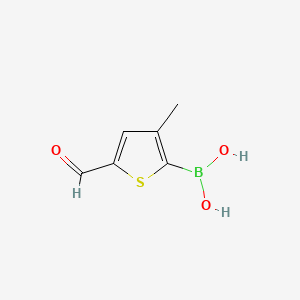

![(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol](/img/structure/B1531001.png)

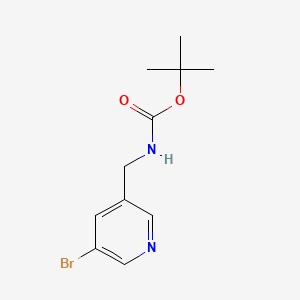

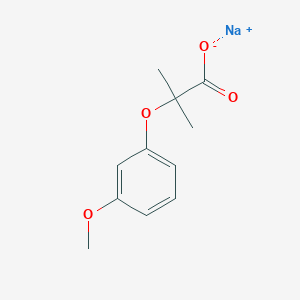

![2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol](/img/structure/B1531008.png)

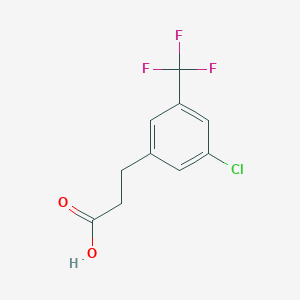

![[(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1531012.png)